Cas no 62189-88-2 (1-Heptanone, 1-(8-hydroxy-5-quinolinyl)-)

1-Heptanone, 1-(8-hydroxy-5-quinolinyl)- structure
62189-88-2 structure
Product Name:1-Heptanone, 1-(8-hydroxy-5-quinolinyl)-
CAS No:62189-88-2
MF:C16H19NO2
MW:257.327564477921
CID:454919
PubChem ID:12328787
Update Time:2025-04-19

1-Heptanone, 1-(8-hydroxy-5-quinolinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Heptanone, 1-(8-hydroxy-5-quinolinyl)-
    • 1-(8-hydroxyquinolin-5-yl)heptan-1-one
    • 62189-88-2
    • 1-(8-hydroxy-5-quinolinyl)-1-heptanone
    • DTXSID40490128
    • InChI=1/C16H19NO2/c1-2-3-4-5-8-14(18)12-9-10-15(19)16-13(12)7-6-11-17-16/h6-7,9-11,19H,2-5,8H2,1H3
    • FRBZRILMKCHALH-UHFFFAOYSA-
    • Inchi: 1S/C16H19NO2/c1-2-3-4-5-8-14(18)12-9-10-15(19)16-13(12)7-6-11-17-16/h6-7,9-11,19H,2-5,8H2,1H3
    • InChI Key: FRBZRILMKCHALH-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C(C2C1=CC=CN=2)O)CCCCCC

Computed Properties

  • Exact Mass: 257.14167
  • Monoisotopic Mass: 257.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • PSA: 50.19
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent